2-(3-Bromophenyl)-3,3-dimethylmorpholine
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Overview
Description
2-(3-Bromophenyl)-3,3-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-3,3-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromophenylamine with 3,3-dimethyl-1-chloromorpholine in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. Another method involves the use of Suzuki-Miyaura coupling, where 3-bromophenylboronic acid is coupled with 3,3-dimethylmorpholine in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
2-(3-Bromophenyl)-3,3-dimethylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom can be replaced with hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Scientific Research Applications
2-(3-Bromophenyl)-3,3-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets in biological systems. The bromophenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The morpholine ring provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes and signaling pathways .
Comparison with Similar Compounds
2-(3-Bromophenyl)-3,3-dimethylmorpholine can be compared with other similar compounds, such as:
3-Bromophenylmorpholine: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.
2-(4-Bromophenyl)-3,3-dimethylmorpholine: The position of the bromine atom is different, which can influence the compound’s chemical properties and interactions.
2-(3-Bromophenyl)-3,3-dimethylpyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring, leading to different chemical and biological behaviors.
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3,3-dimethylmorpholine |
InChI |
InChI=1S/C12H16BrNO/c1-12(2)11(15-7-6-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3 |
InChI Key |
IRXZBENCDALEJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCN1)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
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